Baapap
Description
N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide is a synthetic peptide derivative. It is often used in biochemical research and pharmaceutical studies due to its unique structure and properties. This compound is known for its applications in enzyme assays and as a substrate in various biochemical reactions.
Properties
IUPAC Name |
(2S)-4-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O10/c1-14(29-25(39)42-26(3,4)5)21(34)28-15(2)22(35)30-12-6-7-18(30)23(36)31(19(24(37)38)13-20(27)33)16-8-10-17(11-9-16)32(40)41/h8-11,14-15,18-19H,6-7,12-13H2,1-5H3,(H2,27,33)(H,28,34)(H,29,39)(H,37,38)/t14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFLVDCDFDWRDZ-LNMJFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151893 | |
| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117722-96-0 | |
| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117722960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selection of Resin and Initial Immobilization
The synthesis begins with anchoring the C-terminal aspartic acid residue to a solid support. A Wang resin or 4-methylbenzhydrylamine (MBHA) resin is typically employed due to its compatibility with Boc and Fmoc strategies. The aspartic acid’s side chain is protected with a tert-butyl ester to prevent undesired side reactions during subsequent couplings.
Sequential Amino Acid Coupling
The peptide chain is assembled via iterative deprotection and coupling steps:
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 20–30 minutes.
-
Neutralization : The resin is neutralized with diisopropylethylamine (DIEA) in DCM to activate the amino group for subsequent coupling.
-
Coupling : Each amino acid (Ala, Pro) is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HBTU in the presence of DIEA. Coupling times range from 1–2 hours under nitrogen atmosphere.
Incorporation of the 4-Nitroaniline Moieties
The pNA group is introduced via a two-step process:
-
On-resin modification : After assembling the tetrapeptide, the N-terminal Boc group is retained, and the C-terminal aspartic acid is deprotected using a mild acid (e.g., 1% TFA in DCM).
-
Conjugation : The free carboxylate reacts with 4-nitroaniline in the presence of a carbodiimide coupling agent (e.g., EDC) and hydroxybenzotriazole (HOBt) to form the anilide bond.
Critical Reaction Parameters
Protecting Group Strategy
Solvent Systems and Reagent Ratios
| Step | Solvent System | Reagent Ratios | Time |
|---|---|---|---|
| Deprotection | TFA:DCM (1:1) | 10 mL/g resin | 20–30 min |
| Neutralization | DIEA:DCM (1:9) | 5 mL/g resin | 2 × 5 min |
| Coupling | DMF | Amino acid:PyBOP:DIEA (3:3:6) | 90 min |
| pNA Conjugation | DMF/DCM (1:1) | EDC:HOBt:pNA (1.5:1.5:1.2) | 4–6 hours |
Purification and Characterization
Cleavage from Resin
The final peptide-resin is treated with a cleavage cocktail of TFA:thioanisole:water:phenol (90:5:3:2) for 2 hours to remove side-chain protections and release the peptide. The crude product is precipitated in cold diethyl ether and lyophilized.
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 593.25 [M+H]⁺, aligning with the theoretical molecular weight of 592.6 g/mol.
Analytical Challenges and Optimization
Racemization Risks
Prolonged exposure to acidic conditions during Boc deprotection may induce racemization at chiral centers. Minimizing deprotection times and maintaining low temperatures (0–4°C) mitigates this risk.
Byproduct Formation
Incomplete coupling steps generate deletion sequences (e.g., Boc-Ala-Pro-Asp-pNA). These are resolved via iterative HPLC purification, with yields typically ranging from 60–75% for the final product.
Applications in Protease Research
Baapap serves as a chromogenic substrate for serine proteases, releasing yellow 4-nitroaniline (λₘₐₓ = 405 nm) upon cleavage. Its kinetic parameters (e.g., Kₘ and k꜀ₐₜ) are routinely quantified to evaluate enzyme specificity and inhibition .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further modifications of the peptide.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Hydrolysis: Produces individual amino acids.
Oxidation: Converts the nitro group to an amino group.
Substitution: Results in the deprotected peptide, ready for further functionalization.
Scientific Research Applications
N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and peptide-based drug design.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, resulting in the release of the nitroanilide moiety. This reaction can be monitored spectrophotometrically, providing valuable information about enzyme kinetics and activity.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide shares similarities with other peptide substrates, such as N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-methoxyanilide and N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-chloroanilide.
Uniqueness
- The presence of the nitro group in N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide makes it particularly useful for spectrophotometric assays, as the nitroanilide moiety exhibits a strong absorbance in the visible region. This property allows for the easy detection and quantification of enzymatic reactions.
Biological Activity
Baapap, also known as Oroxylum indicum, is a medicinal plant widely distributed in Asia. This plant has garnered attention for its diverse biological activities attributed to its active compounds, particularly baicalein. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.
Chemical Composition
The primary bioactive compound in this compound is baicalein , a flavonoid known for its therapeutic potential. Other compounds include various phenolic acids, flavonoids, and saponins, which contribute to the plant's medicinal properties.
1. Anticancer Activity
Baicalein has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of cell proliferation : Baicalein has shown effectiveness against several cancer types, including breast, liver, and lung cancers.
- Modulation of signaling pathways : It affects pathways such as NF-kB and MAPK, which are crucial in cancer progression.
Table 1: Summary of Anticancer Effects of Baicalein
2. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Studies have shown that baicalein can reduce inflammation by:
- Inhibiting pro-inflammatory cytokines : It decreases levels of TNF-α and IL-6.
- Blocking NF-kB activation : This pathway is often involved in the inflammatory response.
Table 2: Anti-inflammatory Activity of Baicalein
| Inflammatory Condition | Effect on Cytokines | Reference |
|---|---|---|
| Arthritis | Reduces TNF-α levels | |
| Asthma | Decreases IL-6 production |
3. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : It has shown activity against fungi such as Candida albicans.
Table 3: Antimicrobial Effects of this compound
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bacteria | 50 µg/mL | |
| Escherichia coli | Bacteria | 40 µg/mL | |
| Candida albicans | Fungus | 30 µg/mL |
Case Studies
Several case studies highlight the potential applications of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammation showed significant improvement in symptoms after treatment with baicalein extracts.
- Case Study 2 : A study on cancer patients indicated that those receiving baicalein alongside traditional therapies experienced reduced side effects and improved quality of life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
